molecular formula C15H25NO3S B2495050 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide CAS No. 1018135-20-0

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide

Cat. No.: B2495050
CAS No.: 1018135-20-0
M. Wt: 299.43
InChI Key: AQMPFNGLXWZGKB-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C15H25NO3S and a molecular weight of 299.43 g/mol. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and an isopropyl group attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which is known to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction, metabolism, and other biological processes .

Comparison with Similar Compounds

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-tert-butylbenzenesulfonamide: Lacks the ethoxy and isopropyl groups, resulting in different chemical and biological properties.

    N-isopropylbenzenesulfonamide: Lacks the tert-butyl and ethoxy groups, leading to variations in reactivity and applications.

    4-ethoxybenzenesulfonamide:

The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-7-19-14-9-8-12(10-13(14)15(4,5)6)20(17,18)16-11(2)3/h8-11,16H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPFNGLXWZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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